
Methyl 6-amino-2,3-difluorophenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-amino-2,3-difluorophenylacetate is an organic compound with a complex structure that includes an amino group, two fluorine atoms, and a methyl ester group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-2,3-difluorophenylacetate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a difluorobenzene derivative, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to optimize reaction conditions and minimize waste.
化学反应分析
Types of Reactions
Methyl 6-amino-2,3-difluorophenylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
科学研究应用
Methyl 6-amino-2,3-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated structure.
作用机制
The mechanism of action of Methyl 6-amino-2,3-difluorophenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 6-amino-2-fluorophenylacetate: Lacks one fluorine atom, which may affect its reactivity and stability.
Methyl 6-amino-3-fluorophenylacetate: Similar structure but with the fluorine atom in a different position, potentially altering its chemical properties.
Methyl 6-amino-2,3-dichlorophenylacetate: Contains chlorine atoms instead of fluorine, which can significantly change its reactivity and applications.
Uniqueness
Methyl 6-amino-2,3-difluorophenylacetate is unique due to the presence of two fluorine atoms, which can enhance its chemical stability and influence its interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC 名称 |
methyl 2-(6-amino-2,3-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4,12H2,1H3 |
InChI 键 |
KHVSAFOZBPQPAE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(C=CC(=C1F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


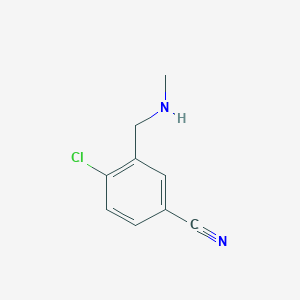
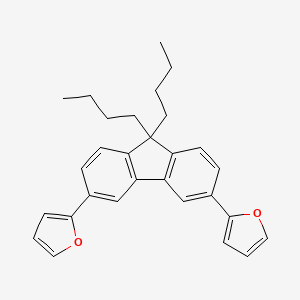

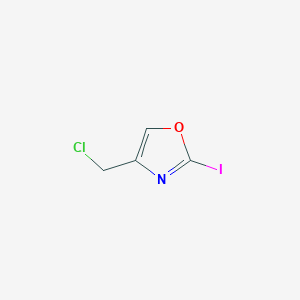
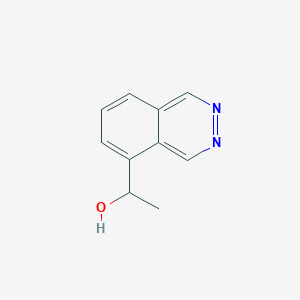
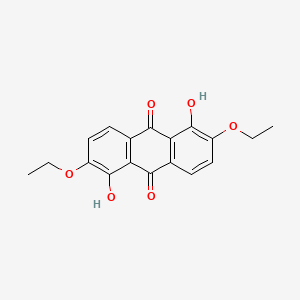

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
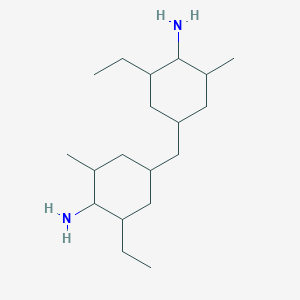
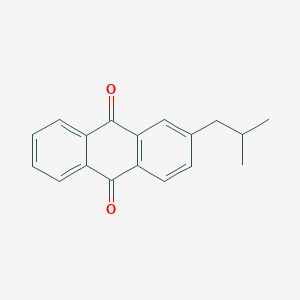
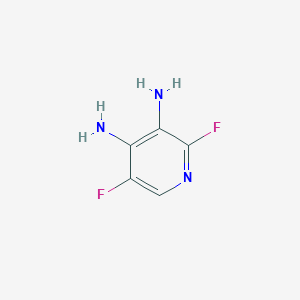
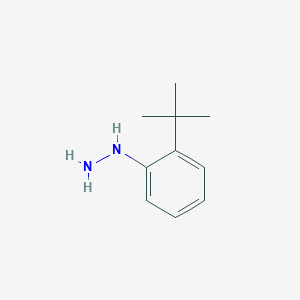
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
![3-(4-Methylphenyl)-6-[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B13135950.png)
